molecular formula C21H18N2 B11069266 4-methyl-N-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]aniline

4-methyl-N-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]aniline

Cat. No.: B11069266
M. Wt: 298.4 g/mol
InChI Key: ZXDXMXXBBYXEFV-UHFFFAOYSA-N
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Description

N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-(4-METHYLPHENYL)AMINE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-(4-METHYLPHENYL)AMINE typically involves the condensation of 9-methyl-9H-carbazole-3-carbaldehyde with 4-methylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-(4-METHYLPHENYL)AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms of the compound .

Scientific Research Applications

N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-(4-METHYLPHENYL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-(4-METHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-Ethyl-9H-carbazole-3-carbaldehyde
  • N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-N-(4-methylphenyl)amine
  • 1,4-Bis((9H-carbazol-9-yl)methyl)benzene

Uniqueness

N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-(4-METHYLPHENYL)AMINE is unique due to its specific structural features, such as the presence of both carbazole and methylaniline moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

1-(9-methylcarbazol-3-yl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C21H18N2/c1-15-7-10-17(11-8-15)22-14-16-9-12-21-19(13-16)18-5-3-4-6-20(18)23(21)2/h3-14H,1-2H3

InChI Key

ZXDXMXXBBYXEFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C

Origin of Product

United States

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